2-Chloro-5-pyrrol-1-yl-phenylamine
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Description
2-Chloro-5-pyrrol-1-yl-phenylamine is a biochemical compound with the molecular formula C10H9ClN2 and a molecular weight of 192.65 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring attached to a phenyl ring via an amine group. The phenyl ring has a chlorine atom attached to it . The InChI code for the compound is 1S/C10H9ClN2/c11-8-3-4-10 (9 (12)7-8)13-5-1-2-6-13/h1-7H,12H2
.
Scientific Research Applications
Efficient Synthesis and Heterocyclic Chemistry
2-Chloro-5-pyrrol-1-yl-phenylamine serves as a precursor in the efficient synthesis of heterocyclic compounds. Potikha and Kovtunenko (2009) outlined a method for synthesizing 1,3-diaryl-pyrrolo[1,2-a]quinoxalines from 2-(1h-pyrrol-1-yl)phenylamines, demonstrating the compound's utility in creating complex molecular structures through intramolecular condensation and formylation reactions (Potikha & Kovtunenko, 2009).
Antimicrobial Research
In antimicrobial research, derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. Mallikarjunaswamy et al. (2017) synthesized a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, showcasing the chemical's potential in developing new antimicrobial agents through modification and evaluation against various pathogens (Mallikarjunaswamy et al., 2017).
Organic Electronics and Sensor Applications
The compound and its derivatives find applications in organic electronics and sensor development. Nolan et al. (2006) explored the synthesis and characterization of Zinpyr-1 and Zinpyr-4, highlighting the role of this compound derivatives in creating fluorescence-based sensors with applications in biological imaging. This research underlines the compound's contribution to the development of materials with specific electronic and optical properties, applicable in sensing and imaging technologies (Nolan et al., 2006).
Advanced Material Synthesis
Further, the synthesis of advanced materials benefits from the unique properties of this compound derivatives. Camurlu and Gültekin (2012) utilized N-substituted poly(2,5-dithienylpyrrole) derivatives, based on the structural framework provided by this compound, in electrochromic devices (ECDs). This study demonstrates the compound's utility in the design and optimization of electrochromic materials for potential applications in smart windows and display technologies (Camurlu & Gültekin, 2012).
Properties
IUPAC Name |
2-chloro-5-pyrrol-1-ylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h1-7H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQKJFLOBOWCPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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